molecular formula C14H5F5O5 B3823180 5-(pentafluorophenoxy)isophthalic acid

5-(pentafluorophenoxy)isophthalic acid

Cat. No. B3823180
M. Wt: 348.18 g/mol
InChI Key: NQEBOPPJXPOQPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isophthalic acid, a closely related compound, is an organic compound with the formula C6H4(CO2H)2. This colorless solid is an isomer of phthalic acid and terephthalic acid . The introduction of substituents like pentafluorophenoxy at the 5-position can potentially alter the properties of the compound .


Synthesis Analysis

While specific synthesis methods for “5-(pentafluorophenoxy)isophthalic acid” are not available, similar compounds have been synthesized under solvothermal conditions . For instance, metal-organic frameworks constructed from 5-(benzimidazole-1-yl)isophthalic acid were synthesized under solvothermal conditions .


Molecular Structure Analysis

The molecular structure of “5-(pentafluorophenoxy)isophthalic acid” would likely involve the isophthalic acid core with a pentafluorophenoxy group attached at the 5-position . The exact structure would need to be confirmed through techniques such as X-ray crystallography .


Chemical Reactions Analysis

The reactivity of “5-(pentafluorophenoxy)isophthalic acid” would likely be influenced by the electron-withdrawing pentafluorophenoxy group, which could potentially affect its participation in various chemical reactions .

Mechanism of Action

The mechanism of action would depend on the specific application of “5-(pentafluorophenoxy)isophthalic acid”. For instance, if used in the synthesis of metal-organic frameworks, it could act as a bridging ligand, coordinating to metal ions .

Safety and Hazards

While specific safety data for “5-(pentafluorophenoxy)isophthalic acid” is not available, it’s important to handle all chemical substances with appropriate safety measures. For instance, isophthalic acid requires avoiding dust formation and inhalation, and using personal protective equipment .

Future Directions

The potential applications and future directions for “5-(pentafluorophenoxy)isophthalic acid” would likely depend on its specific properties. For instance, if it exhibits interesting coordination chemistry, it could be explored for use in the synthesis of new metal-organic frameworks .

properties

IUPAC Name

5-(2,3,4,5,6-pentafluorophenoxy)benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H5F5O5/c15-7-8(16)10(18)12(11(19)9(7)17)24-6-2-4(13(20)21)1-5(3-6)14(22)23/h1-3H,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQEBOPPJXPOQPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)OC2=C(C(=C(C(=C2F)F)F)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H5F5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(pentafluorophenoxy)isophthalic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-(pentafluorophenoxy)isophthalic acid
Reactant of Route 3
Reactant of Route 3
5-(pentafluorophenoxy)isophthalic acid
Reactant of Route 4
Reactant of Route 4
5-(pentafluorophenoxy)isophthalic acid
Reactant of Route 5
Reactant of Route 5
5-(pentafluorophenoxy)isophthalic acid
Reactant of Route 6
Reactant of Route 6
5-(pentafluorophenoxy)isophthalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.